

A Comparative Guide to the Analytical Characterization of 3-Bromo-5-nitroisonicotinaldehyde

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Compound of Interest

Compound Name: 3-Bromo-5-nitroisonicotinaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the structural elucidation and purity assessment of **3-Bromo-5-nitroisonicotinaldehyde**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from the closely related analogue, 3-Bromo-5-nitrobenzaldehyde, and presents standard analytical techniques employed for the characterization of substituted aromatic aldehydes.

Overview of Analytical Techniques

The characterization of **3-Bromo-5-nitroisonicotinaldehyde** relies on a suite of spectroscopic and chromatographic techniques to confirm its identity, structure, and purity. These methods provide complementary information, and a combination of these techniques is essential for unambiguous characterization. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Comparative Data Summary

The following table summarizes the expected and available analytical data for **3-Bromo-5-nitroisonicotinaldehyde**, with comparative data from 3-Bromo-5-nitrobenzaldehyde.

Analytical Technique	3-Bromo-5-nitroisonicotinaldehyde (Expected/Predicted)	3-Bromo-5-nitrobenzaldehyde (Experimental Data)	Information Provided
¹ H NMR	Specific chemical shifts for aromatic and aldehyde protons are expected.	δ 10.09 (s, 1H), 8.79-8.55 (m, 2H), 8.51 (s, 1H) in DMSO-d ₆ . ^{[1][2]}	Provides information on the chemical environment of hydrogen atoms, confirming the presence of aldehyde and aromatic protons.
¹³ C NMR	Distinct signals for each carbon atom, including the carbonyl carbon of the aldehyde.	Not available in the search results.	Determines the number and type of carbon atoms in the molecule.
Mass Spectrometry (MS)	Predicted [M+H] ⁺ m/z: 230.93998. ^[3]	Molecular Weight: 230.02 g/mol .	Confirms the molecular weight and elemental composition of the molecule.
Infrared (IR) Spectroscopy	Characteristic absorption bands for C=O (aldehyde), N-O (nitro group), and C-Br stretches.	Not available in the search results.	Identifies the presence of key functional groups.
High-Performance Liquid Chromatography (HPLC)	A single major peak under specific chromatographic conditions would indicate high purity.	Purity of >96.0% (GC) has been reported for some commercial samples.	Assesses the purity of the compound and can be used for quantification.
Melting Point	Not available.	101-106 °C.	A physical property that can indicate the

purity of a solid
compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube.
- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- ESI-MS Acquisition:
 - Ionization Mode: Positive or negative ion mode.
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3-5 kV.
 - Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
 - Drying Gas: Nitrogen, at a temperature of 250-350 °C.

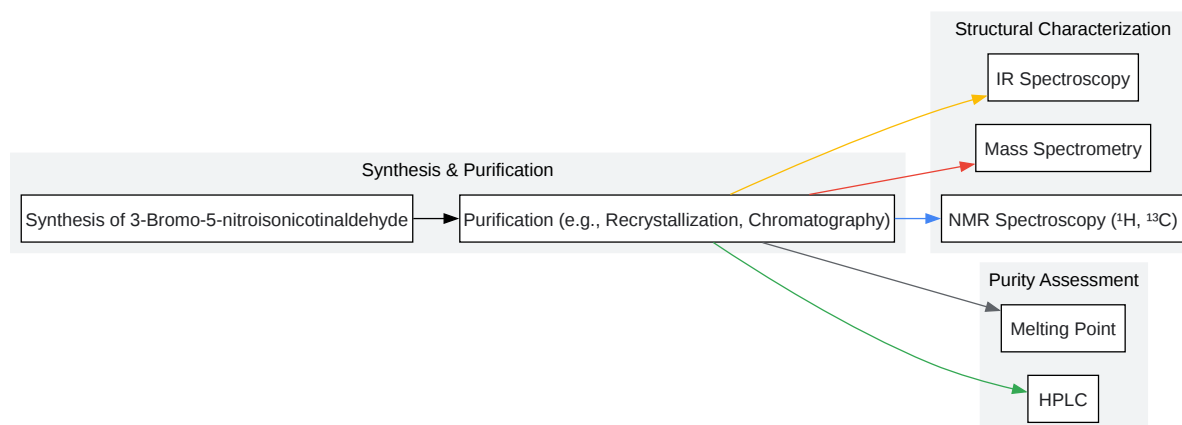
High-Performance Liquid Chromatography (HPLC)

- Objective: To assess the purity of the compound.
- Sample Preparation: Prepare a stock solution of the sample (e.g., 1 mg/mL) in the mobile phase and dilute to an appropriate concentration (e.g., 0.1 mg/mL).
- Instrumentation: An HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A, and ramp to 5% A over 20 minutes.
 - Flow Rate: 1.0 mL/min.

- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.

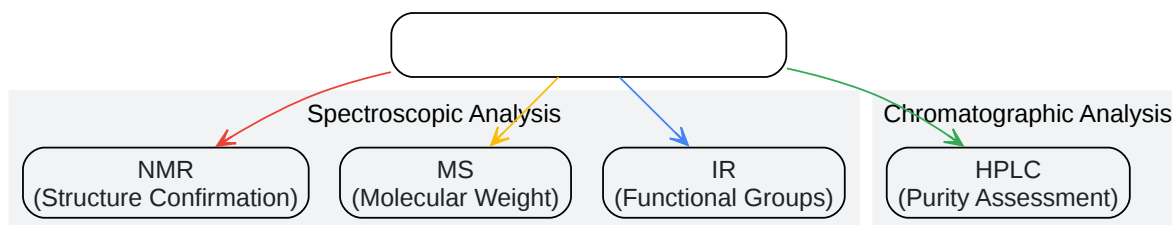
Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process.



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Caption: General workflow for the synthesis and analytical characterization.



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Caption: Relationship between the compound and analytical techniques.

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